![molecular formula C24H31N5O2S B2508635 1,3-dimethyl-N-{3-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide CAS No. 1215845-36-5](/img/structure/B2508635.png)

1,3-dimethyl-N-{3-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

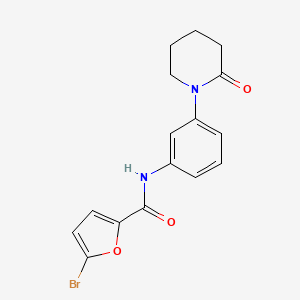

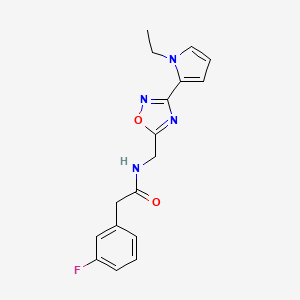

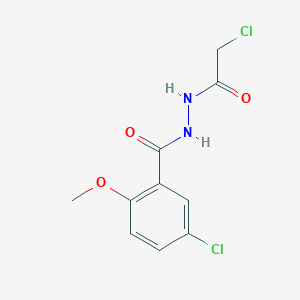

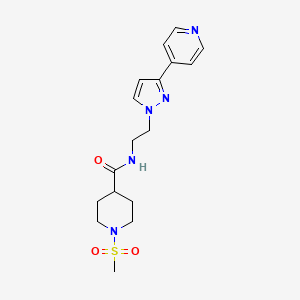

The compound "1,3-dimethyl-N-{3-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide" is a complex molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which may provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves a multi-step process starting with the reaction of various aromatic ketones with aromatic aldehydes, using sodium hydroxide as a catalyst to form 1,3-diphenylprop-2-en-1-one. This intermediate is then refluxed with hydroxylamine hydrochloride in the presence of potassium hydroxide to afford isoxazoline derivatives. These derivatives are further condensed with formaldehyde and benzocaine or sulphanilamide to yield N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-4-ethyl benzoate and N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)benzene sulfonamide, respectively . Although the specific synthesis of the compound is not detailed, the methods described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using IR, 1H NMR, and elemental analysis . These techniques are crucial for confirming the identity and purity of synthesized compounds. The molecular structure of the compound would likely be analyzed using similar methods to ensure the correct synthesis and to understand its structural features, which are essential for its biological activity.

Chemical Reactions Analysis

The paper discussing novel reactions of N-sulfonylamines with 3-dimethylamino-2H-azirines provides insight into the reactivity of similar sulfonamide compounds . The reactions lead to the competitive formation of 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines, depending on the reaction conditions and the specific reactants used. This suggests that the compound may also participate in similar reactions, potentially leading to the formation of various heterocyclic structures that could be of interest in medicinal chemistry.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, the related compounds synthesized in the studies were screened for antitubercular activity against Mycobacterium tuberculosis . This indicates that the compound may also possess biological activity, which could be explored in similar biological assays. The physical properties such as solubility, melting point, and stability would be important to determine for the development of any potential pharmaceutical applications.

Scientific Research Applications

Antimicrobial Activity

Synthesis and Biological Activity

Benzazole derivatives, including those related to the specified compound, have been synthesized and evaluated for antimicrobial activity against various bacteria and fungi. For instance, certain derivatives demonstrated activity against Staphylococcus epidermidis, showing their potential in antimicrobial applications (Karalı et al., 2004).

Anti-tubercular Activity

Research has been conducted on similar compounds for their potential in treating tuberculosis. This includes the synthesis of novel sulfonamides and their evaluation against Mycobacterium tuberculosis, indicating their relevance in addressing tuberculosis (Dighe et al., 2012).

Fluorescent Properties and Applications

- Synthesis and Fluorescence Studies: Compounds structurally related to the specified chemical have been synthesized and studied for their fluorescent properties. Such compounds could be evaluated as fluorescent whitening agents for various applications, including in textile industries (Rangnekar & Rajadhyaksha, 1986).

Synthesis and Transformations in Chemistry

- Chemical Synthesis and Transformations: Research has been conducted on the synthesis and transformation of related compounds. This includes the study of triazole and thiazine derivatives, highlighting the compound's significance in the field of organic chemistry and drug development (Britsun et al., 2005).

Antioxidant Activity

- Synthesis and Antioxidant Evaluation: Related sulfonamide derivatives have been synthesized and evaluated for their antioxidant activity. This indicates the potential use of these compounds in areas where oxidative stress is a concern (Badgujar et al., 2018).

Versatile Applications in Heterocyclic Chemistry

- Heterocycle Synthesis and Applications: Studies have been done on the efficient microwave-mediated synthesis of heterocycles based on benzothiazole and benzimidazole. These findings demonstrate the compound's versatility in creating novel heterocyclic structures for various applications (Darweesh et al., 2016).

Tautomeric Behavior and Pharmaceutical Relevance

- Tautomeric Studies for Pharmaceutical Applications: Sulfonamide derivatives have been investigated for their tautomeric behavior, which is closely related to pharmaceutical and biological activities. This research is crucial in understanding the behavior of such compounds in biological systems (Erturk et al., 2016).

Mechanism of Action

Target of Action

Both compounds contain a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives often exhibit affinity for G protein-coupled receptors, including adrenergic receptors . The presence of a benzimidazole or quinoxaline moiety could also suggest potential interactions with other targets, but without specific studies, it’s hard to predict.

Mode of Action

The mode of action would depend on the specific target. For example, if these compounds act on adrenergic receptors, they could either inhibit or stimulate these receptors, leading to various physiological effects .

Pharmacokinetics

Piperazine derivatives are generally well absorbed in the body and can cross the blood-brain barrier. They are typically metabolized in the liver and excreted in the urine .

Result of Action

The result of the compound’s action would depend on the specific physiological or pathological context. For example, if the compound acts as an antagonist at adrenergic receptors, it could potentially be used to treat conditions like hypertension .

properties

IUPAC Name |

2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O2S/c1-5-29(6-2)32(30,31)20-8-9-21-22(16-20)25-17-24(26-21)28-13-11-27(12-14-28)23-10-7-18(3)15-19(23)4/h7-10,15-17H,5-6,11-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCILEKRQRXJCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)N3CCN(CC3)C4=C(C=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B2508555.png)

![benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B2508557.png)

![4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2508559.png)

![2-[2-(Methylamino)ethyl]phenol hydrobromide](/img/structure/B2508560.png)

![1,3-Dihydroisoindol-2-yl-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2508562.png)

![[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol](/img/structure/B2508565.png)

![2-[2-(4-aminophenyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol](/img/structure/B2508567.png)

![1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2508571.png)

![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2508572.png)